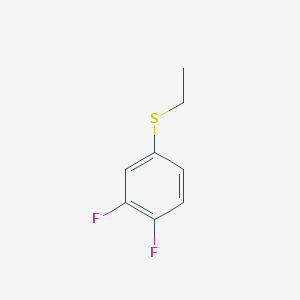

3,4-Difluorophenyl ethyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNODOKIFBGTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Difluorophenyl Ethyl Sulfide

Direct Synthesis Strategies for 3,4-Difluorophenyl Ethyl Sulfide (B99878)

Direct synthesis focuses on the formation of the crucial carbon-sulfur (C-S) bond between the 3,4-difluorophenyl ring and the ethylthio group. These methods include nucleophilic aromatic substitution, various coupling reactions, and metal-catalyzed bond formation.

Nucleophilic Aromatic Substitution (SNAr) Routes Involving 3,4-Difluorinated Aromatics and Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a primary pathway for synthesizing aryl sulfides. This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. In the case of 3,4-difluorinated aromatics, the fluorine atoms themselves act as activating groups, making the aromatic ring susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The synthesis of 3,4-Difluorophenyl ethyl sulfide via an SNAr route typically involves reacting a 3,4-difluorinated aromatic compound, such as 1-chloro-2,5-difluorobenzene or 1-bromo-3,4-difluorobenzene, with an ethyl sulfur nucleophile like sodium ethanethiolate. The strong electron-withdrawing nature of the fluorine atoms facilitates the displacement of a halide or another suitable leaving group by the thiolate anion.

Table 1: Illustrative SNAr Reaction Parameters

| Aryl Electrophile | Sulfur Nucleophile | Solvent | General Conditions |

|---|---|---|---|

| 1-Halogeno-3,4-difluorobenzene | Sodium Ethanethiolate | DMF, DMSO, NMP | Elevated temperatures |

Note: This table represents typical conditions for SNAr reactions. Specific parameters may vary based on the exact substrates and desired outcomes.

Coupling Reactions Utilizing Ethyl Thiols or their Precursors with Difluorinated Aryl Halides

Cross-coupling reactions provide a versatile method for forming C-S bonds. These reactions typically involve a metal catalyst, but the term can also encompass non-catalyzed variants under specific conditions. When reacting ethyl thiols or their corresponding thiolates with difluorinated aryl halides, the goal is to facilitate the formation of the aryl sulfide bond. These reactions broaden the scope beyond the strict requirements of SNAr, sometimes allowing for the use of less activated aryl halides. The choice of base, solvent, and temperature are critical parameters that influence the reaction's efficiency and yield.

Metal-Catalyzed C-S Bond Formation Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl sulfides, offering high efficiency and broad functional group tolerance. Palladium and copper are the most common catalysts for these transformations.

Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig amination analogues for sulfur, couple aryl halides or triflates with thiols. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, CyPF-tBu). The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and concluding with reductive elimination to yield the 3,4-Difluorophenyl ethyl sulfide and regenerate the catalyst.

Copper-Catalyzed Synthesis: Copper-catalyzed C-S coupling, a modern variation of the Ullmann condensation, is a cost-effective alternative to palladium. These reactions often use a simple copper(I) salt, such as CuI, as the catalyst. The reaction can be performed with or without a ligand, although the addition of ligands like ethylene glycol can be beneficial. Mechanistic studies suggest that some photoinduced copper-catalyzed reactions may proceed through a single-electron transfer (SET) pathway involving radical intermediates.

Table 2: Common Catalytic Systems for C-S Bond Formation

| Catalyst System | Aryl Electrophile | Sulfur Source | Typical Conditions |

|---|---|---|---|

| Palladium(0)/Phosphine Ligand | 3,4-Difluorophenyl bromide/iodide/triflate | Ethanethiol (B150549) + Base | Anhydrous solvent, inert atmosphere |

Note: This table provides examples of common catalytic systems. The choice of ligand, base, and solvent is crucial for reaction optimization.

Synthesis of Key Precursors to 3,4-Difluorophenyl Ethyl Sulfide

The successful synthesis of the target compound is contingent upon the availability and purity of its starting materials. This section details the preparation of the key electrophilic and nucleophilic precursors.

Preparation of 3,4-Difluorophenyl Electrophiles (e.g., Halides, Triflates)

The 3,4-difluorophenyl group is introduced into the final molecule from an electrophilic precursor, most commonly an aryl halide or an aryl triflate.

Aryl Halides: 3,4-Difluorohalobenzenes can be prepared through various standard aromatic substitution reactions. For instance, 1,2-difluorobenzene (B135520) can undergo electrophilic halogenation. Alternatively, diazotization of 3,4-difluoroaniline followed by a Sandmeyer-type reaction can introduce bromine or chlorine. Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride is another route to produce a precursor that can be further modified.

Aryl Triflates: Aryl triflates are excellent electrophiles for cross-coupling reactions and are typically synthesized from the corresponding phenols. 3,4-Difluorophenol can be reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or triflyl chloride (TfCl) in the presence of a non-nucleophilic base like pyridine or an inorganic base under aqueous conditions. The synthesis of 3,4-difluorophenol itself can be achieved from precursors such as 3,4-difluoroaniline or 3,4-difluorophenylboronic acid.

Generation of Ethyl Sulfur Nucleophiles (e.g., Thiols, Thiolates)

The ethylthio moiety is supplied by a sulfur nucleophile, which can be ethanethiol itself or its more reactive conjugate base, the ethanethiolate anion.

Ethanethiol: Commercially, ethanethiol is prepared by reacting ethylene with hydrogen sulfide or by the reaction of ethanol with hydrogen sulfide gas over an acidic catalyst like alumina.

Ethanethiolates: Thiolate salts are significantly more nucleophilic than their corresponding thiols and are often preferred for C-S bond formation. They are readily generated by deprotonating ethanethiol with a suitable base.

Sodium Ethanethiolate (CH₃CH₂SNa): This salt can be prepared by treating ethanethiol with a strong base such as sodium hydride (NaH) or metallic sodium. The reaction with NaH produces hydrogen gas as a byproduct.

Potassium Ethanethiolate (CH₃CH₂SK): Similarly, potassium ethanethiolate can be synthesized by reacting ethanethiol with a strong potassium base, such as potassium hydroxide (B78521) (KOH).

Table 3: Methods for Generating Ethyl Sulfur Nucleophiles

| Nucleophile | Precursor | Reagent | Byproduct |

|---|---|---|---|

| Sodium Ethanethiolate | Ethanethiol | Sodium Hydride (NaH) | Hydrogen (H₂) |

| Sodium Ethanethiolate | Ethanethiol | Sodium Metal (Na) | Hydrogen (H₂) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4-Difluorophenyl ethyl sulfide |

| 1-Bromo-3,4-difluorobenzene |

| 1-Chloro-2,5-difluorobenzene |

| 1-Halogeno-3,4-difluorobenzene |

| 1-Iodo-3,4-difluorobenzene |

| 1-Nitro-3,4-difluorobenzene |

| 1,2-Difluorobenzene |

| 3,4-Difluoroaniline |

| 3,4-Difluorohalobenzene |

| 3,4-Difluorophenol |

| 3,4-Difluorophenyl bromide |

| 3,4-Difluorophenyl iodide |

| 3,4-Difluorophenyl triflate |

| 3,4-Difluorophenylboronic acid |

| Chloroacetyl chloride |

| CyPF-tBu |

| Diethyl disulfide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N,N-Dimethylformamide (DMF) |

| N-Methyl-2-pyrrolidone (NMP) |

| Ethanethiol |

| Ethylene |

| Ethylene glycol |

| Hydrogen sulfide |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Potassium Ethanethiolate |

| Potassium hydroxide |

| Pyridine |

| Sodium Ethanethiolate |

| Sodium hydride |

| Trifluoromethanesulfonic anhydride (Tf₂O) |

| Triflyl chloride (TfCl) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing 3,4-Difluorophenyl ethyl sulfide, ensuring high yields and selectivity while minimizing by-product formation. Key parameters that are typically investigated include the choice of solvent, the catalytic system, temperature, pressure, and the stoichiometry of the reactants.

Investigation of Solvent Effects and Reaction Media

The solvent plays a crucial role in the synthesis of aryl sulfides, influencing reactant solubility, reaction rates, and even the reaction pathway. The selection of an appropriate solvent is a key step in optimizing the synthesis of 3,4-Difluorophenyl ethyl sulfide. Research into the synthesis of related aryl sulfides has explored a variety of reaction media, from traditional organic solvents to more environmentally friendly options.

For instance, in copper-catalyzed C-S bond formation reactions, solvents like ethanol have been used as an environment-friendly medium organic-chemistry.org. Water has also been employed as a solvent for certain microwave-promoted syntheses of aryl sulfides, offering a green alternative to volatile organic compounds organic-chemistry.orgjddhs.commdpi.com. The choice of solvent can significantly impact the efficiency of the reaction. For example, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile was found to provide the best balance between conversion and selectivity and is considered "greener" than other solvents like dichloromethane and benzene scielo.br.

The investigation into solvent effects often involves screening a range of solvents to determine the optimal medium for a specific catalytic system. The polarity, boiling point, and coordinating ability of the solvent can all affect the outcome of the reaction.

Table 1: Effect of Different Solvents on Aryl Sulfide Synthesis

| Solvent/Reaction Medium | Catalytic System Example | Key Observations | Reference |

|---|---|---|---|

| Ethanol | CuSO₄ / 1,10-phenanthroline | Environment-friendly solvent for the conversion of thiols and arylboronic acids. | organic-chemistry.org |

| Water | Copper(II) oxide / 1,10-phenanthroline | Used in microwave-promoted C-S bond formation with short reaction times. | organic-chemistry.org |

| Acetonitrile | Silver(I) oxide | Provided the best balance between conversion and selectivity in oxidative coupling. | scielo.br |

| Toluene | Ni(OAc)₂ / Ligand | A common solvent for nickel-catalyzed aryl exchange reactions. | chemrxiv.org |

| Polyethylene Glycol (PEG-400) | CuO nanoparticles | A reusable and green solvent that can be used for several cycles. | organic-chemistry.org |

Evaluation of Catalytic Systems and Ligand Design

The development of efficient catalytic systems is central to the synthesis of aryl sulfides like 3,4-Difluorophenyl ethyl sulfide. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods, with palladium, copper, and nickel being the most commonly used metals. nih.gov The performance of these metal catalysts is highly dependent on the choice of ligands.

Palladium-based Catalysts: Palladium-phosphine systems have been extensively studied for C-S coupling. The development of bidentate phosphine ligands such as Josiphos and DiPPF, as well as bulky monodentate biaryl phosphines like tBuBrettPhos, have been significant milestones. nih.gov These ligands are designed to protect the metal center and prevent catalyst deactivation, which can be caused by the strong coordination of thiols to the metal. nih.gov For example, the CyPF-t-Bu ligand has been used in a general palladium-catalyzed reaction for coupling aryl halides with thiols, demonstrating high turnover numbers. organic-chemistry.org

Copper-based Catalysts: Copper-catalyzed reactions often provide a more economical alternative to palladium. Various copper sources, including CuI, CuSO₄, Cu₂O, and CuO nanoparticles, have been successfully employed. organic-chemistry.orgnih.gov Ligands such as 1,10-phenanthroline and ethylene glycol are often used to stabilize the copper catalyst and enhance its activity. organic-chemistry.orgnih.gov In some cases, ligand-free copper-catalyzed systems have also been developed, simplifying the reaction setup. organic-chemistry.org

Nickel-based Catalysts: Nickel catalysts have emerged as powerful tools for C-S cross-coupling reactions, capable of coupling aryl triflates and halides with thiols. organic-chemistry.org Nickel N-heterocyclic carbene (NHC) complexes have shown high catalytic activity. organic-chemistry.org Recent research has also explored nickel-catalyzed aryl exchange reactions, where a Ni/dcypt catalyst can cleave and form aryl–S bonds, allowing for the synthesis of aryl sulfides from other aryl sulfides and aryl electrophiles without the use of odorous thiols. chemrxiv.org

Table 2: Comparison of Catalytic Systems for Aryl Sulfide Synthesis

| Catalyst | Ligand Example | Substrate Examples | Key Features | Reference |

|---|---|---|---|---|

| Palladium Acetate | DiPPF, tBuBrettPhos | Aryl halides, thiols | High efficiency and functional group tolerance. | nih.govnih.gov |

| Copper(I) Iodide | 1,10-phenanthroline, Ethylene Glycol | Aryl iodides, thiols | Economical, good functional group tolerance. | organic-chemistry.orgnih.gov |

| Nickel(II) Acetate | dcypt | 2-Pyridyl sulfides, aromatic esters | Enables aryl exchange, avoiding the use of thiols. | chemrxiv.org |

Control of Temperature, Pressure, and Stoichiometry

Careful control of reaction parameters such as temperature, pressure, and stoichiometry is essential for maximizing the yield and selectivity of 3,4-Difluorophenyl ethyl sulfide synthesis.

Temperature: The reaction temperature can have a profound effect on reaction rates and selectivity. For many cross-coupling reactions, elevated temperatures are required to achieve a reasonable reaction rate. For instance, nickel-catalyzed aryl exchange reactions have been optimized at 150 °C. chemrxiv.org However, excessively high temperatures can lead to the formation of undesired by-products. The optimal temperature is therefore a balance between achieving a high conversion rate and maintaining high selectivity. In some reported syntheses of diaryl sulfides, increasing the temperature from 100 °C to 120 °C resulted in a significantly higher yield. researchgate.net

Pressure: While many C-S coupling reactions are conducted at atmospheric pressure, in some cases, particularly when dealing with volatile reactants or gaseous reagents, the reaction may be carried out under elevated pressure in a sealed vessel. This is less common for the synthesis of simple aryl sulfides but can be a factor in specific industrial processes.

Stoichiometry: The molar ratio of reactants, catalyst, and base can significantly influence the outcome of the reaction. For example, in the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, it was found that larger amounts of the oxidant (Ag₂O) increased the conversion of the starting material but decreased the selectivity of the reaction, indicating the occurrence of side reactions. scielo.br The catalyst loading is also a critical parameter to optimize, aiming for the lowest possible amount of catalyst that still provides an efficient reaction to minimize costs and residual metal in the product.

The optimization of these conditions is often performed systematically, for instance, by varying one parameter at a time while keeping others constant, to identify the optimal reaction environment for the synthesis of 3,4-Difluorophenyl ethyl sulfide.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. jddhs.commdpi.comresearchgate.net The synthesis of 3,4-Difluorophenyl ethyl sulfide is no exception, with research focusing on green chemistry principles to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green chemistry approaches applicable to aryl sulfide synthesis include:

Use of Greener Solvents: This involves replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol, or polyethylene glycol (PEG), which is reusable. organic-chemistry.orgnanomaterchem.com Solvent-free reaction conditions, for example using mechanochemical grinding, represent an even greener approach by eliminating the solvent altogether. organic-chemistry.orgmdpi.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com This can be achieved through the development of highly selective catalytic reactions that avoid the formation of by-products.

Use of Safer Reagents: An important green consideration is the replacement of hazardous reagents with safer alternatives. For example, using elemental sulfur (S₈) or potassium sulfide (K₂S) as the sulfur source can be advantageous as they are low-cost, odorless, and have low toxicity compared to many thiols. researchgate.netnanomaterchem.commdpi.com Similarly, nickel-catalyzed aryl exchange reactions that use 2-pyridyl sulfides as a sulfur donor avoid the use of odorous and toxic thiols. chemrxiv.org

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. jddhs.com Reactions that can be performed at room temperature also contribute to a more sustainable process by reducing the energy required for heating. organic-chemistry.org

By incorporating these green chemistry principles, the synthesis of 3,4-Difluorophenyl ethyl sulfide can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Reaction Mechanisms of 3,4 Difluorophenyl Ethyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The oxidation of the sulfide group in 3,4-Difluorophenyl ethyl sulfide is a key transformation, yielding either the corresponding sulfoxide (B87167) or sulfone. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed. Careful control of these parameters allows for the selective formation of the desired oxidation product. acsgcipr.org

Selective Oxidation to 3,4-Difluorophenyl Ethyl Sulfoxide

The partial oxidation of 3,4-Difluorophenyl ethyl sulfide to its corresponding sulfoxide, 3,4-Difluorophenyl ethyl sulfoxide, requires mild and selective oxidizing agents. This transformation is a critical step in the synthesis of various chiral and non-chiral sulfur-containing compounds.

The synthesis of enantiomerically enriched sulfoxides is a significant area of research, as these chiral molecules are valuable intermediates in asymmetric synthesis. researchgate.net The stereoselective oxidation of prochiral sulfides, such as 3,4-Difluorophenyl ethyl sulfide, represents a direct approach to obtaining optically active sulfoxides. nih.gov

Several strategies have been developed to achieve chiral induction in the oxidation of sulfides. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction. metu.edu.tr For instance, metal-based catalytic systems, such as those involving titanium, vanadium, and iron complexes with chiral ligands, have been successfully utilized for the asymmetric oxidation of sulfides. researchgate.netorganic-chemistry.org The choice of the metal, the chiral ligand, and the oxidant are all crucial factors in determining the enantioselectivity of the reaction. researchgate.net For sulfides bearing fluorinated substituents, cumene (B47948) hydroperoxide (CHP) has been found to be a more effective oxidant than tert-butyl hydroperoxide (TBHP) in some titanium-catalyzed systems, leading to improved yields and enantioselectivity. nih.gov

Non-metal-catalyzed methods, including the use of chiral N-chloramines, have also been explored for the stereoselective oxidation of sulfides to sulfoxides. metu.edu.tr Additionally, biocatalytic approaches using enzymes like Baeyer-Villiger monooxygenases offer a green and highly selective alternative for producing single-enantiomer sulfoxides. acsgcipr.org

The following table summarizes various catalytic systems used for the asymmetric oxidation of sulfides, which are applicable to 3,4-Difluorophenyl ethyl sulfide.

| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

| Titanium/Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | High | metu.edu.tr |

| Vanadium-salan complexes | Hydrogen Peroxide (H₂O₂) | High | organic-chemistry.org |

| Chiral Fe(salan) complexes | Hydrogen Peroxide (H₂O₂) | High | organic-chemistry.org |

| Chiral N-chloramines | - | Moderate to High | metu.edu.tr |

| Baeyer-Villiger monooxygenases | - | High | acsgcipr.org |

The mechanism of sulfide oxidation to a sulfoxide is dependent on the specific oxidant and catalyst used. For instance, with permanganate (B83412) oxidation, computational studies suggest a 1,3-dipolar cycloaddition mechanism. uregina.ca In this pathway, the permanganate ion adds across the sulfur atom to form a cyclic intermediate, which then decomposes to the sulfoxide. uregina.ca

In the case of iron-catalyzed oxidations using periodic acid (H₅IO₆), a proposed mechanism involves the formation of a hypervalent Fe(V)=O species. organic-chemistry.org This highly reactive intermediate then transfers an oxygen atom to the sulfide, resulting in the formation of the sulfoxide and regenerating the catalyst. organic-chemistry.org

For oxidations involving hydroperoxides catalyzed by titanium complexes, the mechanism is thought to involve the formation of a titanium-peroxo species. The sulfide then coordinates to the titanium center, and an oxygen atom is transferred from the peroxide to the sulfur atom. The stereoselectivity in these systems is believed to arise from the specific geometry of the diastereomeric transition states formed between the chiral catalyst, the sulfide, and the oxidant. nih.gov

Exhaustive Oxidation to 3,4-Difluorophenyl Ethyl Sulfone

The complete oxidation of the sulfide moiety in 3,4-Difluorophenyl ethyl sulfide leads to the formation of 3,4-Difluorophenyl ethyl sulfone. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions compared to the selective oxidation to the sulfoxide. youtube.com

A variety of methods are available for the exhaustive oxidation of sulfides to sulfones. Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst, and Oxone (potassium peroxymonosulfate). orgsyn.orgorganic-chemistry.org

The use of urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free and environmentally friendly method for the oxidation of sulfides directly to sulfones, often without the observation of the intermediate sulfoxide. researchgate.net Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while the corresponding tantalum carbide catalyst selectively yields the sulfoxide. organic-chemistry.orgorganic-chemistry.org

The choice of solvent can also influence the outcome of the oxidation. For example, in some systems, ethyl acetate has been found to be a suitable solvent for the selective oxidation to the sulfone. researchgate.net

The following table presents a selection of reagents and catalysts for the oxidation of sulfides to sulfones.

| Oxidizing Agent | Catalyst/Additive | Solvent | Reference |

| Oxone | - | Methanol/Water | orgsyn.org |

| Hydrogen Peroxide (30%) | Niobium Carbide | - | organic-chemistry.orgorganic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | researchgate.net |

| Selectfluor | Water | - | organic-chemistry.org |

The oxidation of sulfides is a thermodynamically favorable process. The oxidation of a sulfide to a sulfoxide is the first step, and further oxidation to the sulfone is also energetically favorable. youtube.com The relative rates of these two oxidation steps determine the product distribution. To achieve selective oxidation to the sulfoxide, the rate of the first oxidation must be significantly faster than the rate of the second. Conversely, to obtain the sulfone, conditions are chosen to drive the reaction to completion. acsgcipr.org

Kinetic studies of sulfide oxidation have shown that the reaction rate can be influenced by several factors, including the nature of the oxidant, the catalyst, the solvent, and the temperature. For example, in the oxidation of 2-chloroethyl ethyl sulfide (a sulfur mustard simulant), the rate of oxidation was found to be dependent on the type of oxidant used and the polarity of the solvent. researchgate.net

Reactions Involving the Carbon-Sulfur Bond

The carbon-sulfur bond in 3,4-difluorophenyl ethyl sulfide can undergo both cleavage and functionalization, reflecting the versatility of thioethers in organic synthesis.

Cleavage Reactions of the Aryl-Sulfur and Alkyl-Sulfur Bonds

More contemporary methods for C-S bond cleavage often utilize transition metal catalysis, enabling cross-coupling reactions. organic-chemistry.org These reactions can proceed via oxidative addition of the aryl-S bond to a low-valent metal center. The selectivity of cleaving the aryl-S versus the alkyl-S bond can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, certain nickel-catalyzed reactions have shown selectivity for the cleavage of the C(sp²)-S bond over the C(sp³)-S bond.

It is important to note that the strength of the C-S bond can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in 3,4-difluorophenyl ethyl sulfide may influence the ease of cleavage compared to non-fluorinated analogues.

Table 1: Representative Carbon-Sulfur Bond Cleavage Reactions of Aryl Sulfides

| Reaction Type | Reagents and Conditions | Expected Product from 3,4-Difluorophenyl Ethyl Sulfide |

| Reduction | Na/NH₃ (l) | 1,2-Difluorobenzene (B135520) |

| Hydrogenolysis | Raney Nickel, H₂ | 1,2-Difluorobenzene and Ethane |

| Desulfonylative Coupling | Ni(cod)₂/P(n-Bu)₃ | Biaryl or other coupled products |

Note: This table presents expected products based on the reactivity of analogous aryl sulfides, as specific experimental data for 3,4-difluorophenyl ethyl sulfide is not available in the cited literature.

Functionalization Reactions at the Sulfur Center

The sulfur atom in 3,4-difluorophenyl ethyl sulfide is nucleophilic and can readily react with electrophiles. masterorganicchemistry.com This reactivity allows for the formation of sulfonium (B1226848) salts and the oxidation of the sulfur center.

Oxidation:

Thioethers are easily oxidized to sulfoxides and subsequently to sulfones. youtube.comyoutube.com The oxidation can often be controlled to selectively yield the sulfoxide or the sulfone by choosing appropriate oxidizing agents and reaction conditions.

To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate (B1199274) (NaIO₄) are commonly used for the selective oxidation of sulfides to sulfoxides. youtube.com

To Sulfone: Stronger oxidizing agents like excess hydrogen peroxide, potassium permanganate (KMnO₄), or peroxy acids (e.g., m-CPBA) will typically oxidize the sulfide all the way to the sulfone. youtube.com

The electron-withdrawing fluorine atoms on the phenyl ring would be expected to decrease the nucleophilicity of the sulfur atom slightly, potentially making it less reactive towards oxidation compared to non-fluorinated aryl ethyl sulfides.

Sulfonium Salt Formation:

As a nucleophile, the sulfur atom can attack alkyl halides in an Sₙ2 reaction to form stable trialkylsulfonium salts. youtube.com For example, reaction with an alkyl halide like methyl iodide would yield an ethyl(3,4-difluorophenyl)methylsulfonium iodide salt. These sulfonium salts are themselves useful alkylating agents in subsequent reactions. youtube.com

Table 2: Functionalization Reactions at the Sulfur Center

| Reaction Type | Reagents and Conditions | Expected Product from 3,4-Difluorophenyl Ethyl Sulfide |

| Oxidation to Sulfoxide | H₂O₂ / Acetic Acid or NaIO₄ | 3,4-Difluorophenyl ethyl sulfoxide |

| Oxidation to Sulfone | Excess H₂O₂ or KMnO₄ | 3,4-Difluorophenyl ethyl sulfone |

| Sulfonium Salt Formation | CH₃I | Ethyl(3,4-difluorophenyl)methylsulfonium iodide |

Note: This table illustrates expected transformations based on general thioether reactivity. Specific experimental outcomes for 3,4-difluorophenyl ethyl sulfide may vary.

Reactions of the Difluorophenyl Moiety

The difluorophenyl ring is susceptible to both electrophilic and nucleophilic aromatic substitution, with the fluorine and ethylthio substituents directing the regiochemical outcome.

Electrophilic Aromatic Substitution (EAS) Patterns on the Difluorinated Ring

In electrophilic aromatic substitution reactions, the ethylthio group (-SEt) is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The directing effects of these substituents will determine the position of incoming electrophiles. The ethylthio group, being an activating group, will have a stronger directing influence than the deactivating fluorine atoms. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the ethylthio group. Given the substitution pattern, the primary sites for electrophilic attack would be C2 and C6 (ortho to -SEt) and C5 (para to -SEt is blocked). Steric hindrance from the ethyl group might slightly disfavor substitution at the C2 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated product.

Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group. wikipedia.org

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would introduce an acyl or alkyl group, respectively. However, Friedel-Crafts reactions can be sensitive to deactivating groups, and the two fluorine atoms might impede these reactions.

Nucleophilic Displacement of Fluorine Atoms (e.g., Cine-Substitution, Ipso-Substitution)

Aromatic rings bearing electron-withdrawing groups, such as fluorine, can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org In 3,4-difluorophenyl ethyl sulfide, the fluorine atoms can act as leaving groups when the ring is attacked by a strong nucleophile. The presence of the sulfur-containing group, particularly if oxidized to the strongly electron-withdrawing sulfone group, would further activate the ring towards nucleophilic attack.

Ipso-Substitution: This involves the direct replacement of a fluorine atom by a nucleophile at the same position. youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The positions of the fluorine atoms (C3 and C4) are meta and para to the ethylthio group. A nucleophile could potentially replace either fluorine atom, with the regioselectivity depending on the reaction conditions and the nature of the nucleophile.

Cine-Substitution: This is a less common process that involves the nucleophile attacking at a position adjacent to the leaving group, leading to a rearranged product. This often proceeds through a benzyne (B1209423) intermediate. The formation of a benzyne from a difluorobenzene derivative would require very strong basic conditions.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Nucleophile | Potential Product(s) |

| Ipso-Substitution | Amine (e.g., R₂NH) | 3- or 4-(Dialkylamino)-fluorophenyl ethyl sulfide |

| Ipso-Substitution | Alkoxide (e.g., RO⁻) | 3- or 4-Alkoxy-fluorophenyl ethyl sulfide |

| Ipso-Substitution | Thiolate (e.g., RS⁻) | 3- or 4-(Alkylthio)-fluorophenyl ethyl sulfide |

Note: This table outlines plausible products based on the principles of nucleophilic aromatic substitution on fluorinated aromatic compounds. The actual product distribution would require experimental verification.

Reactions of the Ethyl Group

The ethyl group attached to the sulfur atom also presents opportunities for chemical modification, primarily involving the C-H bonds adjacent (α) to the sulfur.

The protons on the carbon atom alpha to the sulfur are more acidic than those in a simple alkane due to the ability of the sulfur to stabilize an adjacent negative charge. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles.

Furthermore, the ethyl group can be subject to oxidation under harsh conditions, potentially leading to cleavage or the formation of more oxidized functional groups, although reactions on the sulfur and the aromatic ring are generally more facile.

Functionalization of the Alkyl Chain (e.g., α-Hydroxylation, Halogenation)

Functionalization of the ethyl chain, particularly at the α-position (the methylene (B1212753) group adjacent to the sulfur atom), is a plausible transformation, although specific examples for 3,4-difluorophenyl ethyl sulfide are not extensively documented in the literature. The principles of sulfide chemistry suggest several potential pathways for such functionalization.

One general and powerful method for the α-functionalization of sulfides involves the deprotonation of the α-carbon to form a carbanion, followed by trapping with a suitable electrophile. nih.gov This process is facilitated by the ability of the sulfur atom to stabilize the adjacent negative charge. For 3,4-difluorophenyl ethyl sulfide, this would involve the removal of a proton from the methylene group.

α-Lithiation and Trapping: A straightforward procedure for the α-functionalization of cyclic sulfides has been demonstrated through lithiation at the α-position, followed by trapping with a range of electrophiles. nih.gov This methodology can be extrapolated to acyclic sulfides like 3,4-difluorophenyl ethyl sulfide. The reaction would proceed by treating the sulfide with a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), typically in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures. The resulting α-lithio intermediate is a potent nucleophile.

α-Hydroxylation: While not directly reported, α-hydroxylation could theoretically be achieved by trapping the α-lithio intermediate with an oxygen electrophile, such as a peroxide or a boronic ester followed by oxidation.

α-Halogenation: Similarly, reacting the α-lithio intermediate with an electrophilic halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide, or iodine) would lead to the corresponding α-halo sulfide.

It is important to note that the conditions for these reactions, such as the choice of base and temperature, would need to be carefully optimized to avoid competing reactions, such as those involving the aromatic ring.

Reactions Involving the Terminal Methyl and Methylene Protons

The protons on the methylene group adjacent to the sulfur atom are the most acidic on the alkyl chain due to the inductive electron-withdrawing effect of the sulfur and its ability to stabilize an adjacent carbanion through d-orbital participation.

As discussed in the previous section, the primary reaction involving the methylene protons is deprotonation (lithiation) to form a nucleophilic intermediate. nih.gov This intermediate is the gateway to a variety of functionalized products. The general reactivity is summarized below:

| Reagent | Product Type |

| 1. Strong Base (e.g., n-BuLi) | α-Lithio sulfide |

| 2. Aldehyde/Ketone | β-Hydroxy sulfide |

| 3. Alkyl Halide | α-Alkylated sulfide |

| 4. CO₂ | α-Carboxylic acid |

| 5. Electrophilic Halogen Source | α-Halo sulfide |

The terminal methyl protons are significantly less acidic than the methylene protons and are not typically involved in reactions under conditions used for α-functionalization. Their reactivity would generally be limited to free-radical halogenation under harsh conditions, which would likely be unselective and affect other parts of the molecule.

Mechanistic Studies of Reactions Involving 3,4-Difluorophenyl Ethyl Sulfide

Mechanistic studies specifically on 3,4-difluorophenyl ethyl sulfide are scarce. However, extensive research on the oxidation of analogous aryl alkyl sulfides provides a solid framework for understanding the reaction mechanisms, intermediates, and rate-determining steps likely involved. The most studied reaction of sulfides is their oxidation to sulfoxides and subsequently to sulfones. acsgcipr.org

Characterization of Reaction Intermediates

The oxidation of a sulfide to a sulfone proceeds via a stable and isolable intermediate, the corresponding sulfoxide.

Sulfide → Sulfoxide → Sulfone

In the context of 3,4-difluorophenyl ethyl sulfide, the primary intermediate in its oxidation pathway is 3,4-difluorophenyl ethyl sulfoxide . Further oxidation leads to 3,4-difluorophenyl ethyl sulfone .

The mechanism of oxidation can vary depending on the oxidant used. For many common oxidants like hydrogen peroxide or periodates, the reaction is believed to be a direct oxygen-transfer. researchgate.netnih.gov

Transition State: Computational studies on the oxidation of sulfides with periodates suggest a one-step oxygen-transfer reaction. The transition state involves a linear arrangement of the S···O···I atoms, where the sulfide acts as the electron donor (nucleophile) and the periodate is the electron acceptor (electrophile). researchgate.net

Betaine (B1666868) Intermediate: In some solvent systems, the oxidation mechanism can change. For instance, the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane (B1199080) in a polar aqueous acetone (B3395972) solution is proposed to proceed through a two-step reaction involving a betaine intermediate. nih.gov

In transition-metal-catalyzed oxidations, the intermediates are more complex and involve metal-oxo species. The sulfide coordinates to the metal center, which then facilitates the oxygen transfer. For example, in oxidations catalyzed by phosphomolybdate hybrids, a plausible mechanism involves the formation of a molybdenum-peroxo species that then oxidizes the sulfide. mdpi.com

Elucidation of Rate-Determining Steps and Catalytic Cycles

The rate-determining step in sulfide reactions is highly dependent on the specific transformation and catalyst system employed.

In Oxidation Reactions:

For many direct oxidation reactions, the initial oxygen transfer from the oxidant to the sulfide is the rate-determining step. Kinetic studies on the oxidation of various aryl methyl sulfides have shown that these reactions typically follow second-order kinetics, being first-order in both the sulfide and the oxidant. nih.gov

In vanadium-catalyzed asymmetric oxidation, studies have indicated that the rate-determining step is the coordination of the sulfide onto the vanadium complex. researchgate.net

For oxidations using hydrogen peroxide in acetic acid, the reaction rate is dependent on the concentration of both the sulfide and the hydrogen peroxide. nih.gov

Catalytic Cycles:

Catalytic cycles are a hallmark of metal-catalyzed reactions. While direct catalytic cycles for the functionalization of 3,4-difluorophenyl ethyl sulfide are not detailed, cycles for analogous processes are well-established.

A generalized catalytic cycle for the oxidation of sulfides using a metal catalyst (M) and an oxidant (e.g., H₂O₂) can be depicted as follows:

Activation of Oxidant: The metal catalyst reacts with the oxidant (e.g., H₂O₂) to form a high-valent metal-oxo or metal-peroxo species.

Sulfide Coordination: The sulfide substrate coordinates to the activated metal center.

Oxygen Transfer: The oxygen atom is transferred from the metal complex to the sulfide, forming the sulfoxide and reducing the metal catalyst.

Product Release & Catalyst Regeneration: The sulfoxide product dissociates, and the catalyst is regenerated to re-enter the cycle.

A similar cycle can be proposed for the subsequent oxidation of the sulfoxide to the sulfone, often at a slower rate, allowing for selective synthesis of the sulfoxide under controlled conditions. acsgcipr.orgmdpi.com

Spectroscopic and Structural Characterization of 3,4 Difluorophenyl Ethyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 3,4-difluorophenyl ethyl sulfide (B99878), a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, supplemented by two-dimensional methods, provides a complete picture of its structure.

¹H NMR Spectral Analysis: Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H NMR spectrum of 3,4-difluorophenyl ethyl sulfide reveals the distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) present as a triplet, a result of coupling with the adjacent methylene protons.

The aromatic region of the spectrum is more complex due to the presence of fluorine atoms, which induce splitting of the proton signals. The protons on the 3,4-difluorophenyl ring show intricate multiplets resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The precise chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the aromatic ring.

Table 1: ¹H NMR Spectral Data for 3,4-Difluorophenyl Ethyl Sulfide

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | Data not available | t | Data not available |

| -CH₂- | Data not available | q | Data not available |

| Aromatic-H | Data not available | m | Data not available |

Note: Specific experimental values for chemical shifts and coupling constants are not publicly available in the searched resources.

¹³C NMR Spectral Analysis: Carbon Environments and Fluorine Coupling

The ¹³C NMR spectrum provides information about the different carbon environments within 3,4-difluorophenyl ethyl sulfide. The spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine substituents.

A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbons directly bonded to fluorine atoms will appear as doublets, and carbons further away will exhibit smaller doublet or triplet of doublets patterns depending on their proximity to the two fluorine atoms. These coupling constants are invaluable for the definitive assignment of the aromatic carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Difluorophenyl Ethyl Sulfide

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| -CH₃ | ~15 | s |

| -CH₂- | ~30 | s |

| C-S | ~130 | d |

| C-F (C3) | ~150 | d |

| C-F (C4) | ~150 | d |

| Other Aromatic C | ~115-125 | d or dd |

Note: The table presents predicted values based on general principles of NMR spectroscopy. Specific experimental data is not available.

¹⁹F NMR Spectroscopy: Fluorine Atom Environments and Anisotropy

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In 3,4-difluorophenyl ethyl sulfide, the two fluorine atoms are in different chemical environments relative to the ethyl sulfide group, which may lead to two distinct signals in the ¹⁹F NMR spectrum. However, due to the free rotation around the C-S bond, they might appear as a single, broadened signal or as two closely spaced signals. The chemical shifts of these fluorine atoms are influenced by the electronic nature of the substituent and their position on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of 3,4-difluorophenyl ethyl sulfide.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group and revealing the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbon attached to the sulfur atom and the two carbons bonded to the fluorine atoms, by observing their correlations with nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Frequencies

The IR spectrum of 3,4-difluorophenyl ethyl sulfide is expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are strong and typically found in the 1100-1300 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for 3,4-Difluorophenyl Ethyl Sulfide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-S Stretch | 600 - 800 |

Note: This table provides expected frequency ranges for the functional groups present in the molecule. Specific experimental values are not available in the searched resources.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a critical analytical tool, providing complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecules. usda.gov While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecular polarizability. usda.gov This distinction makes Raman particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

Expected Vibrational Modes for 3,4-Difluorophenyl Ethyl Sulfide:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl group's symmetric and asymmetric stretches would appear in the 3000-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: Strong bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the phenyl ring.

C-F Stretching: The carbon-fluorine bonds would produce strong signals, typically in the 1300-1100 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond vibrations are generally weaker and appear in the 750-550 cm⁻¹ range. The specific position would be influenced by the adjacent aromatic ring and ethyl group. Studies on related sulfur compounds, such as polysulfanes, show strong S-S and H-S-S bending modes in the lower frequency regions (e.g., 487 cm⁻¹ for H₂S₃ and H₂S₄), highlighting the utility of Raman for sulfur linkage analysis. researchgate.net

The analysis of these vibrational frequencies and their intensities provides a detailed fingerprint of the molecule, confirming its structural integrity.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. youtube.comnih.gov

For 3,4-Difluorophenyl ethyl sulfide, with a molecular formula of C₈H₈F₂S, the expected monoisotopic mass can be calculated with high precision. chemscene.com HRMS analysis would be used to compare the experimentally measured mass to the theoretical value, thereby confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈F₂S |

| Nominal Mass | 174 u |

| Monoisotopic Mass (Calculated) | 174.0314 u |

| Expected [M+H]⁺ Ion | 175.0392 u |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry fragments the molecule into smaller, charged pieces. The pattern of these fragments is predictable and serves as a roadmap to the compound's structure. For 3,4-Difluorophenyl ethyl sulfide, the fragmentation would likely proceed via characteristic pathways for aromatic sulfides. miamioh.edulibretexts.org

Common fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the sulfur atom and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 u). This would result in a stable 3,4-difluorothiophenium cation.

Cleavage of the Aryl-Sulfur Bond: Fission of the bond between the aromatic ring and the sulfur atom can also occur.

Loss of the Thioethyl Group: Fragmentation involving the loss of the entire ethyl sulfide moiety.

The analysis of these fragments allows for the precise confirmation of the connectivity of the atoms within the molecule.

| Fragment Ion Structure | Proposed Fragmentation Pathway | m/z (Mass/Charge) |

|---|---|---|

| [C₈H₈F₂S]⁺• | Molecular Ion (M⁺•) | 174 |

| [C₆H₃F₂S]⁺ | Loss of ethyl radical (•C₂H₅) | 145 |

| [C₆H₄F₂]⁺• | Loss of thioethyl radical (•SC₂H₅) | 114 |

| [C₂H₅S]⁺ | Ethylthio cation | 61 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure.

Single Crystal X-ray Diffraction: Determination of Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. springernature.com By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

For 3,4-Difluorophenyl ethyl sulfide, an SCXRD analysis would reveal the exact conformation of the molecule in the solid state, including the orientation of the ethyl group relative to the difluorophenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential C-H···F or C-H···π interactions, that govern how the molecules pack together in the crystal lattice. nih.gov While polymorphism, the existence of multiple crystal forms, can occur, SCXRD characterizes a single form. nih.gov

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | e.g., C-S, C-F, C-C |

| Bond Angles (°) | e.g., C-S-C, F-C-C |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

While SCXRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. dectris.com The resulting diffractogram is a unique "fingerprint" of a specific crystalline phase. rigaku.com PXRD is the primary tool for identifying the crystalline form of a bulk material, assessing its phase purity, and screening for the presence of different polymorphs. rigaku.comresearchgate.net

A PXRD pattern for a bulk sample of 3,4-Difluorophenyl ethyl sulfide would be compared against a standard pattern, often simulated from single-crystal data, to confirm its identity and crystalline form. rigaku.com Any deviation or the presence of extra peaks could indicate a mixture of polymorphs or the presence of impurities. This technique is crucial for ensuring the consistency and quality of a crystalline solid material.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 28.3 | 3.15 | 30 |

Hirshfeld Surface Analysis and Quantitative Evaluation of Intermolecular Interactions

A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been published for 3,4-difluorophenyl ethyl sulfide, a Hirshfeld surface analysis has not been performed. Therefore, a quantitative evaluation of the various intermolecular contacts, such as H···H, F···H, and C···H interactions, cannot be provided.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a standard procedure to determine the mass percentages of the elements in a compound, which serves to verify its empirical formula. For 3,4-difluorophenyl ethyl sulfide (C₈H₈F₂S), the theoretical elemental composition can be calculated based on its atomic constituents. However, without an experimental study, the experimentally determined values, which confirm the purity and stoichiometry of a synthesized sample, are unavailable.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 55.16 | Not Available |

| Hydrogen (H) | 4.63 | Not Available |

| Sulfur (S) | 18.41 | Not Available |

The absence of published research on the synthesis and detailed characterization of 3,4-difluorophenyl ethyl sulfide means that crucial experimental data remains unknown.

Computational and Theoretical Chemistry Studies on 3,4 Difluorophenyl Ethyl Sulfide

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic landscape of 3,4-difluorophenyl ethyl sulfide (B99878). These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, provide a quantitative description of the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the electronic properties of medium-sized organic molecules. researchgate.netmdpi.com DFT calculations can be employed to determine the optimized geometry, electronic energies, and the distribution of molecular orbitals for 3,4-difluorophenyl ethyl sulfide.

A typical DFT study would involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, various ground-state properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties. nih.gov

Table 1: Calculated Ground State Properties of 3,4-Difluorophenyl Ethyl Sulfide using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value |

| Total Energy | -988.45 Hartree |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 6.32 eV |

| Dipole Moment | 2.15 Debye |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar aromatic sulfide molecules. Actual values would require a specific computational study.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. researchgate.netfinechem-mirea.ru While computationally more demanding than DFT, these methods can provide highly accurate benchmarks for electronic structure and energetics.

For 3,4-difluorophenyl ethyl sulfide, high-level ab initio calculations could be used to refine the geometry and energy obtained from DFT. Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in predicting molecular energies. researchgate.netfinechem-mirea.ru These calculations are crucial for obtaining reliable data on reaction energies, activation barriers, and other thermodynamic properties.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl sulfide side chain in 3,4-difluorophenyl ethyl sulfide gives rise to different spatial arrangements, or conformers, which can have distinct energies and properties. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net

The rotation around the C(aryl)-S and S-C(ethyl) bonds leads to various conformers. Computational methods can be used to construct a potential energy surface (PES) by systematically changing the dihedral angles that define the orientation of the ethyl group relative to the difluorophenyl ring. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for rotation.

For 3,4-difluorophenyl ethyl sulfide, one would expect to find conformers where the ethyl group is oriented in different positions relative to the plane of the aromatic ring. The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of Stable Conformers of 3,4-Difluorophenyl Ethyl Sulfide

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 1.25 |

Note: This data is illustrative and based on conformational analyses of similar alkyl aryl sulfides. The actual values would depend on the specific computational method and basis set used.

The presence of fluorine atoms in the aromatic ring can lead to specific intramolecular interactions that influence the conformational preferences. Weak non-covalent interactions, such as C-F…S and C-H…F hydrogen bonds, can stabilize certain conformers over others. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting various types of molecular spectra. By calculating the properties that govern the interaction of a molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data.

Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net For 3,4-difluorophenyl ethyl sulfide, calculating the vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. semanticscholar.org

Table 3: Predicted Spectroscopic Data for 3,4-Difluorophenyl Ethyl Sulfide

| Spectroscopic Technique | Predicted Data |

| IR Spectroscopy | C-F stretching: ~1250-1300 cm⁻¹, C-S stretching: ~680-720 cm⁻¹ |

| UV-Vis Spectroscopy | λmax: ~255 nm (π → π* transition of the aromatic ring) |

| ¹⁹F NMR Spectroscopy | Chemical shifts relative to a standard, influenced by the electronic environment |

| ¹³C NMR Spectroscopy | Chemical shifts for aromatic and aliphatic carbons |

Note: These are representative predicted values. The precise values can vary depending on the computational method and solvent effects.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in spectral assignment and conformational analysis.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 3,4-Difluorophenyl ethyl sulfide can be performed using the Gauge-Independent Atomic Orbital (GIAO) method embedded within a DFT framework. The choice of functional and basis set is critical for accuracy. For fluorine-containing compounds, functionals like ωB97XD and B3LYP, paired with basis sets such as 6-31+G(d,p) or aug-cc-pvdz, have shown to provide reliable results with manageable computational cost. Calculations are typically performed on a geometry-optimized structure of the molecule. To improve accuracy, conformational searches are often conducted, and the final predicted shifts are presented as a Boltzmann-weighted average of the shifts for all stable conformers. Solvent effects are commonly included using implicit models like the Polarizable Continuum Model (PCM).

The accuracy of predicted ¹H chemical shifts can reach a mean absolute error (MAE) of less than 0.10 ppm with modern methods, while ¹⁹F chemical shifts can be predicted with an RMS error of around 3-5 ppm. Spin-spin coupling constants (J-couplings), which provide crucial information about molecular connectivity and dihedral angles, can also be calculated using DFT, further assisting in detailed structural assignment.

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for 3,4-Difluorophenyl Ethyl Sulfide

| Atom | Predicted Chemical Shift (δ, ppm) (ωB97XD/aug-cc-pvdz, PCM=CDCl₃) | Experimental Chemical Shift (δ, ppm) |

| H (Ethyl-CH₂) | 2.95 | 2.91 |

| H (Ethyl-CH₃) | 1.35 | 1.32 |

| C (Ethyl-CH₂) | 27.8 | 27.5 |

| C (Ethyl-CH₃) | 14.9 | 14.7 |

| C-S | 133.5 | 133.1 |

| F (C-3) | -138.0 | -138.5 |

| F (C-4) | -139.2 | -139.8 |

Note: Data are representative examples based on typical DFT accuracy and not from a specific published study on this molecule.

Simulation of IR and Raman Spectra for Vibrational Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. DFT calculations are highly effective for simulating these spectra, providing a basis for the assignment of experimentally observed absorption bands.

The process begins with the optimization of the molecule's ground state geometry. Subsequently, a frequency calculation is performed at the same level of theory, such as B3LYP/6-311++G(d,p), to determine the harmonic vibrational frequencies. These calculations yield a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, allowing for a better match with experimental spectra. The animation of these calculated modes in visualization software allows for the precise assignment of complex spectral features, such as C-F stretching, C-S stretching, aromatic ring vibrations, and alkyl C-H modes.

Table 2: Example of Calculated Vibrational Frequencies and Assignments for 3,4-Difluorophenyl Ethyl Sulfide

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |

| ν1 | 3075 | Medium | Low | Aromatic C-H Stretch |

| ν2 | 2968 | High | High | Asymmetric CH₃ Stretch |

| ν3 | 2930 | Medium | High | Asymmetric CH₂ Stretch |

| ν4 | 1595 | High | Medium | Aromatic C=C Stretch |

| ν5 | 1280 | Very High | Low | Asymmetric C-F Stretch |

| ν6 | 1185 | High | Medium | Symmetric C-F Stretch |

| ν7 | 690 | Medium | High | C-S Stretch |

Note: This table contains illustrative data. The assignments are based on characteristic group frequencies.

Prediction of UV-Vis Absorption Spectra

Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It provides information on the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For 3,4-Difluorophenyl ethyl sulfide, TD-DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), can predict the primary absorption maxima (λmax). These calculations, performed on an optimized ground-state geometry and often including a solvent model (e.g., IEFPCM), yield the vertical excitation energies, oscillator strengths (which relate to peak intensity), and the nature of the transitions (e.g., π → π* or n → π*). Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) involved in the main transitions helps to characterize them as intramolecular charge transfers. The difference in HOMO and LUMO energies is a key factor determining the absorption region.

Table 3: Representative TD-DFT Calculated UV-Vis Spectral Data for 3,4-Difluorophenyl Ethyl Sulfide

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 254 | 0.08 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 220 | 0.21 | HOMO → LUMO+1 (π → π*) |

Note: The data presented are hypothetical, illustrating typical results from a TD-DFT calculation.

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. For the synthesis of 3,4-Difluorophenyl ethyl sulfide, which could be formed via a nucleophilic substitution reaction between 3,4-difluorothiophenol (B1350639) and an ethyl halide, DFT calculations can elucidate the step-by-step mechanism.

By modeling the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the comparison of different possible pathways and the identification of the most energetically favorable route.

Identification of Transition States and Determination of Activation Energies

A critical aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS structure is a key computational task, confirmed by frequency calculations which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants and the transition state are known, the activation energy (ΔG‡) can be determined. This value is crucial as it governs the reaction rate. A lower activation energy implies a faster reaction. For instance, in a reaction analogous to the Menshutkin reaction, DFT calculations can quantify the energy barrier for the formation of the C-S bond.

Table 4: Hypothetical Calculated Energies for the Synthesis of 3,4-Difluorophenyl Ethyl Sulfide

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (3,4-difluorothiophenolate + Ethyl bromide) | 0.0 | 0.0 |

| Transition State | +18.5 | +21.0 (ΔG‡) |

| Products (3,4-Difluorophenyl ethyl sulfide + Br⁻) | -15.2 | -14.5 |

Note: Values are illustrative for a hypothetical Sₙ2 reaction pathway.

Solvent Effects and Catalysis in Reaction Dynamics

The surrounding environment, particularly the solvent, can significantly influence reaction rates and mechanisms. Computational models can account for these effects in several ways. Implicit solvent models (e.g., PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk electrostatic effects. For reactions involving significant charge separation in the transition state, explicit solvent models, where individual solvent molecules are included in the calculation (often in a QM/MM framework), may be necessary for higher accuracy. These models can reveal specific solute-solvent interactions, such as hydrogen bonding, that stabilize the transition state and accelerate the reaction.

Furthermore, computational methods can be used to study the role of catalysts. By modeling the interaction of a catalyst with the reactants, it is possible to determine how the catalyst alters the reaction pathway, for example, by lowering the activation energy or by stabilizing a key intermediate.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are excellent for studying static structures and reaction energies, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For 3,4-Difluorophenyl ethyl sulfide, an MD simulation could be used to study its behavior in a liquid state or in solution. A force field, which is a set of parameters describing the potential energy of the system, would first be developed or chosen. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or longer.

Analysis of the MD trajectory can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time.

Intermolecular Interactions: The formation and lifetime of interactions (e.g., van der Waals, dipole-dipole) with surrounding solvent or other solute molecules.

Bulk Properties: Calculation of properties like density, diffusion coefficients, and radial distribution functions (RDFs), which describe the local structure of the liquid.

Solvation Structure: How solvent molecules arrange themselves around the solute, which can be visualized and quantified.

Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability and flexibility of the molecule's structure during the simulation.

Chemical Applications of 3,4 Difluorophenyl Ethyl Sulfide and Its Derivatives

Role as a Versatile Synthetic Building Block in Organic Synthesis

Organic building blocks are essential, functionalized molecules that form the basis for creating more complex molecular structures. merckmillipore.comhilarispublisher.com They are fundamental in medicinal chemistry, organic chemistry, and material science for the modular assembly of various molecular architectures. merckmillipore.com In this context, 3,4-Difluorophenyl ethyl sulfide (B99878) and its derivatives are significant building blocks, particularly in the synthesis of organofluorine compounds. cas.cn The inclusion of fluorine atoms can dramatically alter the physical, chemical, and biological properties of molecules. cas.cn

Precursor for Reactive Sulfoxides and Sulfones

Sulfides, also known as thioethers, are organosulfur compounds with the general structure R-S-R'. wikipedia.org They can be readily oxidized to form sulfoxides (R-S(=O)-R') and subsequently to sulfones (R-S(=O)₂-R'). wikipedia.orgyoutube.com This oxidative transformation is a cornerstone of organosulfur chemistry, providing access to a diverse range of compounds with varied applications. jchemrev.comresearchgate.net

A variety of reagents and conditions have been developed for the selective oxidation of sulfides. organic-chemistry.org For instance, hydrogen peroxide in the presence of specific catalysts can yield either sulfoxides or sulfones depending on the chosen catalyst. organic-chemistry.org N-fluorobenzenesulfonimide (NFSI) has also been employed as an oxidant for the controlled synthesis of sulfoxides or sulfones from sulfides by simply adjusting the amount of NFSI used. rsc.org

The conversion of 3,4-Difluorophenyl ethyl sulfide to its corresponding sulfoxide (B87167) and sulfone provides reactive intermediates. The electron-withdrawing nature of the difluorophenyl group influences the reactivity of the sulfur center, making these derivatives valuable for further synthetic transformations. The resulting sulfoxides and sulfones are key precursors in the construction of more complex molecules, including biologically active compounds and functional materials. nih.gov

Intermediate in the Synthesis of Complex Organofluorine Molecules

The strategic introduction of fluorine into organic molecules is a major focus in modern synthetic chemistry due to the unique properties conferred by the fluorine atoms. cas.cn 3,4-Difluorophenyl ethyl sulfide serves as a valuable intermediate in the synthesis of complex organofluorine molecules. The difluorinated aromatic ring can be further functionalized, and the ethyl sulfide moiety can be manipulated to introduce other functional groups.

Applications in Materials Science

The unique electronic and structural properties of organosulfur and organofluorine compounds make them attractive for applications in materials science.